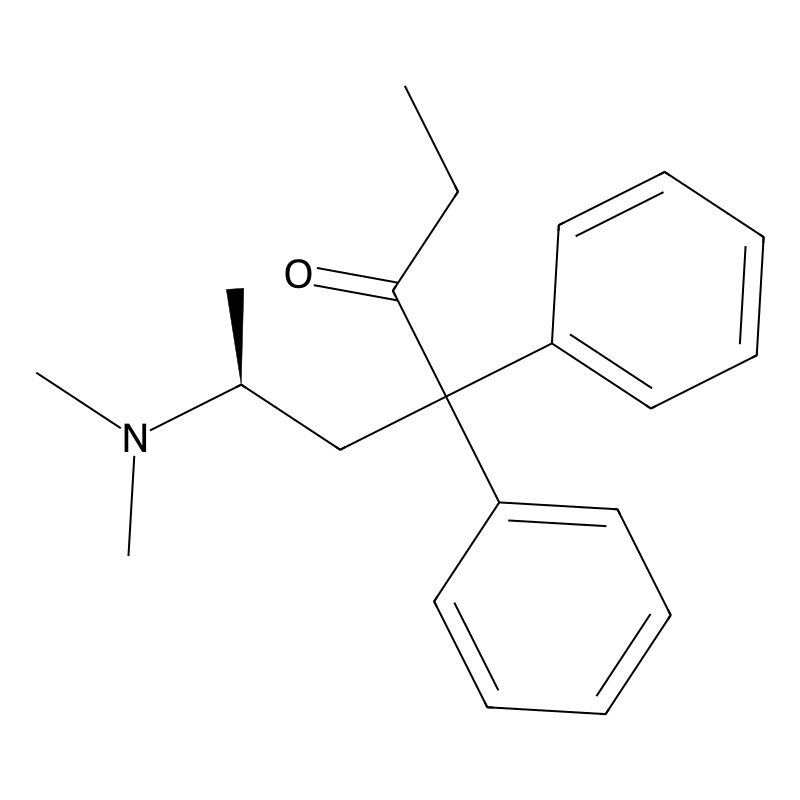Dextromethadone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Dextromethadone, also known as Esmethadone, is the (S)-enantiomer of methadone, a synthetic opioid primarily recognized for its role as an analgesic and in the treatment of opioid dependence. Unlike its counterpart, levomethadone, dextromethadone exhibits a low affinity for traditional opioid receptors, specifically the mu-opioid receptor, which results in minimal respiratory depressant effects and a lower potential for abuse. Its unique mechanism of action involves antagonism of N-methyl-D-aspartate receptors, leading to neuroprotective effects and modulation of pain pathways without significant opioid-like side effects .
- Oxidation: Utilizes agents such as potassium permanganate or chromium trioxide to convert dextromethadone into ketones or carboxylic acids.
- Reduction: Involves reagents like lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.
- Substitution: Nucleophilic substitution reactions can occur with alkyl halides or acyl chlorides, producing substituted methadone derivatives.
Common Reagents and ConditionsReaction Type Reagents Conditions Major Products Oxidation Potassium permanganate Acidic or neutral Ketones or carboxylic acids Reduction Lithium aluminum hydride Anhydrous ether Alcohols or amines Substitution Alkyl halides Presence of a base (e.g., sodium hydroxide) Substituted methadone derivatives
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral | Ketones or carboxylic acids |
| Reduction | Lithium aluminum hydride | Anhydrous ether | Alcohols or amines |
| Substitution | Alkyl halides | Presence of a base (e.g., sodium hydroxide) | Substituted methadone derivatives |
Dextromethadone's primary biological activity arises from its role as an N-methyl-D-aspartate receptor antagonist. This mechanism inhibits the action of glutamate, an excitatory neurotransmitter, which can lead to decreased neuronal excitability and potential neuroprotective effects. Research indicates that dextromethadone may be beneficial in treating chronic pain and major depressive disorder due to its unique pharmacological profile .
The synthesis of dextromethadone can be achieved through asymmetric synthesis techniques. One notable method involves lipase-catalyzed acylation of racemic methadone to separate the enantiomers effectively. Industrial production often employs continuous flow reactors and advanced purification methods to optimize yield and quality .
Key Synthesis Steps- Asymmetric Synthesis: Utilizing lipase enzymes to selectively acylate one enantiomer.
- Purification: Employing chromatographic techniques to isolate dextromethadone from racemic mixtures.
Dextromethadone has several applications across various fields:
- Medicine: Investigated for use in chronic pain management and treatment-resistant depression.
- Research: Serves as a chiral building block in organic synthesis and studies related to neuroprotection.
- Pharmaceutical Development: Used as a reference standard in analytical chemistry and drug formulation .
Research on dextromethadone's interactions indicates that it may influence cytochrome P450 enzyme activity, particularly CYP2B6 and CYP3A4. These interactions can affect the metabolism of other drugs, leading to altered therapeutic effects and potential side effects. Understanding these interactions is crucial for optimizing therapeutic regimens involving dextromethadone .
Dextromethadone shares structural similarities with several other compounds but stands out due to its unique mechanism of action and lower abuse potential. Below is a comparison with similar compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Methadone | Mu-opioid receptor agonist | Higher abuse potential; respiratory depression risk |
| Levomethadone | Mu-opioid receptor agonist | Similar structure but higher affinity for opioid receptors |
| Buprenorphine | Partial mu-opioid receptor agonist | Ceiling effect on respiratory depression; used in addiction treatment |
| Fentanyl | Mu-opioid receptor agonist | Highly potent; significant risk of overdose |
| Tapentadol | Mu-opioid receptor agonist & norepinephrine reuptake inhibitor | Dual mechanism; lower risk of addiction |
Dextromethadone's distinct profile as an N-methyl-D-aspartate receptor antagonist differentiates it from these compounds, making it a subject of interest for research into pain management and neuroprotection without the typical risks associated with traditional opioids .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms



Acute Toxic;Irritant;Health Hazard
Other CAS
Wikipedia
Dates
2: Stoetzer C, Kistner K, Stüber T, Wirths M, Schulze V, Doll T, Foadi N, Wegner F, Ahrens J, Leffler A. Methadone is a local anaesthetic-like inhibitor of neuronal Na+ channels and blocks excitability of mouse peripheral nerves. Br J Anaesth. 2015 Jan;114(1):110-20. doi: 10.1093/bja/aeu206. Epub 2014 Jul 10. PubMed PMID: 25012584.
3: Schulze V, Stoetzer C, O'Reilly AO, Eberhardt E, Foadi N, Ahrens J, Wegner F, Lampert A, de la Roche J, Leffler A. The opioid methadone induces a local anaesthetic-like inhibition of the cardiac Na⁺ channel, Na(v)1.5. Br J Pharmacol. 2014 Jan;171(2):427-37. doi: 10.1111/bph.12465. PubMed PMID: 24117196; PubMed Central PMCID: PMC3904262.
4: Judson BA, Horns WH, Goldstein A. Side effects of levomethadone and racemic methadone in a maintenance program. Clin Pharmacol Ther. 1976 Oct;20(4):445-9. PubMed PMID: 788990.
5: RASCH M. [Dextromethadone and its antitussive effect]. Nord Med. 1957 Apr 25;57(17):629-31. Swedish. PubMed PMID: 13441112.








